

A Comprehensive Spectroscopic Guide to Methyl 2-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 2-hydroxydodecanoate	
Cat. No.:	B164382	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Methyl 2-hydroxydodecanoate** (CAS No: 51067-85-7), a fatty acid methyl ester with potential applications in various scientific fields. This document compiles available experimental data for its mass spectrum and presents typical spectroscopic values for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on analogous compounds. Detailed experimental protocols and a workflow for spectroscopic analysis are also provided to aid in the replication and interpretation of these findings.

Molecular Structure

Methyl 2-hydroxydodecanoate possesses the chemical formula $C_{13}H_{26}O_3$ and a molecular weight of 230.34 g/mol .[1][2] Its structure consists of a twelve-carbon chain (dodecanoate) with a hydroxyl group at the second carbon (α -position) and a methyl ester group at the carboxyl end.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **Methyl 2-hydroxydodecanoate**.

While specific experimental NMR data for **Methyl 2-hydroxydodecanoate** is not readily available in public databases, the following tables outline the predicted ¹H and ¹³C NMR



chemical shifts. These predictions are based on the analysis of similar long-chain 2-hydroxy methyl esters and established chemical shift ranges for the functional groups present in the molecule.[3][4][5][6][7][8]

Table 1: Predicted ¹H NMR Spectral Data for **Methyl 2-hydroxydodecanoate**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH₃ (terminal)	~ 0.88	Triplet (t)	~ 6.5 - 7.0
-(CH ₂) ₈ -	~ 1.25	Multiplet (m)	-
-CH ₂ - (at C3)	~ 1.6-1.8	Multiplet (m)	-
-ОН	Variable (broad singlet)	Broad Singlet (br s)	-
-OCH₃ (ester)	~ 3.75	Singlet (s)	-
-CH- (at C2)	~ 4.20	Triplet (t) or Doublet of Doublets (dd)	~ 6.0 - 7.0

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 2-hydroxydodecanoate**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	
C=O (ester)	~ 174-176	
C2 (-CHOH-)	~ 70-72	
-OCH₃ (ester)	~ 52-53	
C3	~ 34-36	
C4-C11	~ 22-32	
C12 (-CH ₃)	~ 14	

Experimental IR spectra for **Methyl 2-hydroxydodecanoate** are not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups



present in the molecule.[9]

Table 3: Predicted Characteristic IR Absorption Bands for Methyl 2-hydroxydodecanoate

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
О-Н	Stretching	3500 - 3200	Strong, Broad
C-H (alkane)	Stretching	2955 - 2850	Strong
C=O (ester)	Stretching	~ 1740	Strong
C-O (ester)	Stretching	1300 - 1150	Strong
C-O (alcohol)	Stretching	1100 - 1000	Medium

Experimental mass spectrometry data for **Methyl 2-hydroxydodecanoate** is available from various databases. The following table summarizes prominent peaks from an Electron lonization (EI) mass spectrum.[1]

Table 4: Experimental Mass Spectrometry Data (EI-B) for Methyl 2-hydroxydodecanoate

m/z	Relative Intensity (%)	Possible Fragment Ion
97	99.99	[C7H13] ⁺
171	93.74	[M - C ₃ H ₇ O] ⁺
83	70.49	[C ₆ H ₁₁] ⁺
69	38.56	[C₅H ₉]+
90	35.61	[C ₄ H ₂ O ₃] ⁺

A Chemical Ionization (CI-B) mass spectrum shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 231 (99.99%) and a smaller peak for the molecular ion [M]⁺ at m/z 232 (14.76%).[1]

Experimental Protocols

Foundational & Exploratory





The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation used.

- Sample Preparation: Dissolve 5-10 mg of **Methyl 2-hydroxydodecanoate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
- Sample Preparation: For a liquid sample like **Methyl 2-hydroxydodecanoate**, a neat spectrum can be obtained by placing a thin film of the liquid between two KBr or NaCl plates.
- Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

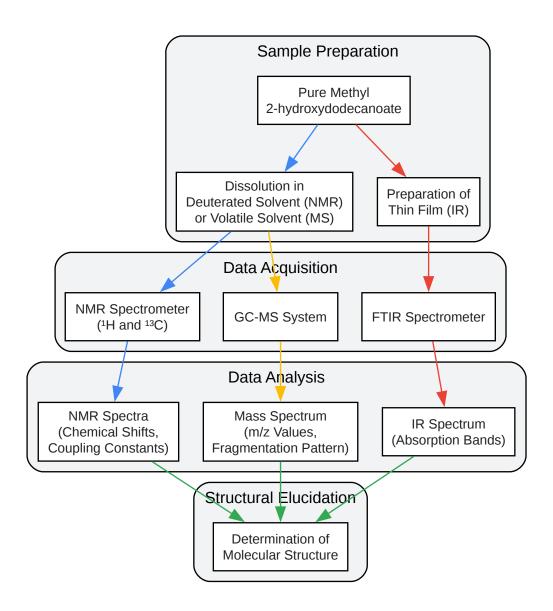
The data presented was likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS). A general protocol is as follows:

- Sample Preparation: Prepare a dilute solution of **Methyl 2-hydroxydodecanoate** in a volatile organic solvent such as dichloromethane or hexane.
- Gas Chromatography: Inject a small volume (e.g., 1 μL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of components.
- Mass Spectrometry: The eluent from the GC is introduced into the ion source of the mass spectrometer. For Electron Ionization (EI), an electron beam of 70 eV is typically used. The mass analyzer scans a range of m/z values (e.g., 40-500 amu) to detect the fragment ions.



Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **Methyl 2-hydroxydodecanoate**.



Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Methyl 2-hydroxydodecanoate | C13H26O3 | CID 543590 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-hydroxydodecanoate [webbook.nist.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. NMR Chemical Shift Values Table Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Methyl 2-hydroxydodecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164382#spectroscopic-data-of-methyl-2-hydroxydodecanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com